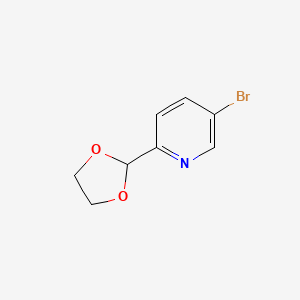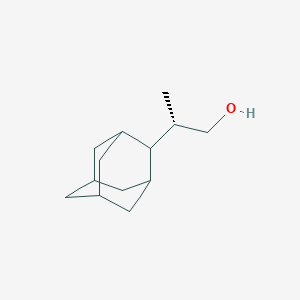![molecular formula C33H35N3O4S2 B2811654 ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 670272-86-3](/img/structure/B2811654.png)
ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It is part of a class of compounds known as heterocyclic compounds, which have diverse applications in medicinal chemistry and material science . This compound has a linear formula of C28H30N4O3S .
Chemical Reactions Analysis
The compound contains several reactive sites that could participate in chemical reactions. For instance, the cyano group (CN) and the carboxylate group (COO-) are both polar and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula. For example, it has a molecular weight of 502.64 .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Anti-Psychotic Applications
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory and anti-psychotic effects . They are remarkably effective compounds with respect to their biological and physiological functions .
Anti-Arrhythmic and Anti-Anxiety Applications
Thiophene-based compounds have also been found to have anti-arrhythmic and anti-anxiety properties . These properties make them potential candidates for the development of new drugs in these areas .
Anti-Fungal and Antioxidant Applications
Thiophene derivatives have been reported to exhibit anti-fungal and antioxidant activities . This makes them useful in the development of new treatments for fungal infections and diseases related to oxidative stress .
Anti-Mitotic and Anti-Microbial Applications
Thiophene-based compounds have been shown to have anti-mitotic and anti-microbial properties . These properties could be harnessed in the development of new antimicrobial drugs and treatments for diseases related to cell division .
Kinase Inhibiting and Anti-Cancer Applications
Thiophene derivatives have been found to inhibit kinases, which are enzymes that play key roles in cell signaling . They have also been reported to have anti-cancer properties . This makes them potential candidates for the development of new cancer treatments .
Applications in Material Science
Apart from their medicinal applications, thiophene derivatives are also utilized in material science . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential therapeutic properties, as well as exploration of its chemical reactivity and potential uses in material science . Further studies could also aim to elucidate its exact molecular structure and physical and chemical properties.
Propiedades
IUPAC Name |
ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O4S2/c1-4-40-32(39)28-21-13-9-6-10-14-25(21)42-31(28)36-26(38)15-16-41-30-22(19-34)27(20-11-7-5-8-12-20)29-23(35-30)17-33(2,3)18-24(29)37/h5,7-8,11-12H,4,6,9-10,13-18H2,1-3H3,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXEXHXXLXIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=NC4=C(C(=O)CC(C4)(C)C)C(=C3C#N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)

![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)